Prb4YD6qce
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Overview
Description
The compound “Prb4YD6qce” is a unique alphanumeric identifier assigned to a specific substance by the FDA. This compound is notable for its specific stereochemistry and molecular weight of 400.4897 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Prb4YD6qce involves several synthetic routes. One common method includes the use of specific optical isomers, tautomers, or pharmaceutically acceptable salts . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques to maintain consistent reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Prb4YD6qce undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Prb4YD6qce has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prb4YD6qce involves its interaction with specific molecular targets and pathways. It modulates the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to target proteins, altering their function and downstream signaling pathways .
Properties
CAS No. |
191592-35-5 |
---|---|
Molecular Formula |
C22H29FN4O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(8R)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3/t20-/m1/s1 |
InChI Key |
KBZUFSZQLVRGPR-HXUWFJFHSA-N |
Isomeric SMILES |
CN1C=CC2=C1[C@@H](CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
Canonical SMILES |
CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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